molecular formula C8H11NS B077260 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine CAS No. 14770-79-7

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine

Cat. No. B077260
CAS RN: 14770-79-7
M. Wt: 153.25 g/mol
InChI Key: FTGVDKSMUBJBME-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine” is a compound that has been investigated for its nuclear factor (erythroid-derived 2)-like 2 (NRF2) activity . It has been found to activate NRF2 via a non-electrophilic mechanism .


Synthesis Analysis

The synthesis of this compound involves the creation of a new scaffold, tetrahydrobenzo[b]thiophene . Eighteen compounds were synthesized and confirmed their NRF2 activation through NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 in Hepa-1c1c7 cells .


Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine” is C8H11NS . The most active compounds’ binding interactions and conformations with KEAP1 were predicted using docking and molecular dynamics studies .


Chemical Reactions Analysis

The compounds disrupted the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 via interfering with the KEAP1’s Kelch domain .


Physical And Chemical Properties Analysis

The molecular weight of “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine” is 153.25 g/mol . The compounds were metabolically stable in human, rat, and mouse liver microsomes and showed optimum half-life (T 1/2) and intrinsic clearance (Cl int) .

Scientific Research Applications

Antimicrobial, Antioxidant, Anticorrosion and Anticancer Activity

  • Summary of Application : A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their in vitro biological potentials .
  • Methods of Application : The compounds were synthesized using Gewald synthesis and their structures were confirmed by FTIR, MS and 1H-NMR . They were then evaluated for their antimicrobial activity against selected microbial species using tube dilution method, antiproliferative activity against human lung cancer cell line (A-549) by sulforhodamine B assay, antioxidant activity by using DPPH method and anticorrosion activity by gravimetric method .
  • Results : The results showed that compound S1 was the most potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli and Salmonella typhi having MIC value 0.81 µM/ml . Compound S4 displayed excellent antifungal activity against both Candida albicans and Aspergillus niger (MIC=0.91 µM/ml) when compared with cefadroxil (antibacterial) and fluconazole (antifungal) as standard drug . The antioxidant screening results indicated that compound S4 and S6 exhibited excellent antioxidant activity with IC50 values 48.45 and 45.33 respectively when compared with the ascorbic acid as standard drug . Anticorrosion screening results indicated that compound S7 showed more anticorrosion efficiency (97.90%) with low corrosion rate . Results of anticancer screening indicated that compound S8 showed effective cytotoxic activity against human lung cancer cell line (A-549) at dose of 10−4 M when compared with adriamycin as standard .

Antitubulin Agents

  • Summary of Application : Two novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton, characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position, respectively, were designed, synthesized, and evaluated for antiproliferative activity on a panel of cancer cell lines .
  • Methods of Application : The compounds were synthesized and evaluated for antiproliferative activity on a panel of cancer cell lines . For selected highly active compounds, inhibition of tubulin polymerization, and cell cycle effects were studied .
  • Results : The 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative 3a and its 6-ethoxycarbonyl homologue 3b were identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death . These two derivatives did not induce cell death in normal human peripheral blood mononuclear cells, suggesting that they may be selective against cancer cells .

Targeting Colorectal Cancer

  • Summary of Application : Some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and their nanoparticles were synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .
  • Methods of Application : The compounds were synthesized and evaluated for their biological potentials . The results showed that compound 1b is the most active as PDK1 and LDHA inhibitor .
  • Results : NPs12a,b and compound 1b exhibited the strongest antioxidant properties . Moreover, NPs12a and carbamate derivative 3b exhibited significant cytotoxic activities . Thus, NPs12a and compound 3b would be considered as promising candidates suitable for further optimization to develop new chemopreventive and chemotherapeutic agents against these types of CRC cell lines .

Apoptosis-Inducing Agents for Breast Cancer

  • Summary of Application : Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate was used for the synthesis of new apoptosis-inducing agents for breast cancer .
  • Methods of Application : The compounds were synthesized and assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines .
  • Results : Twelve compounds showed an interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM . The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability . The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with compound 4 .

Targeting Colorectal Cancer

  • Summary of Application : Some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and their nanoparticles were synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .
  • Methods of Application : The compounds were synthesized and evaluated for their biological potentials . The results showed that compound 1b is the most active as PDK1 and LDHA inhibitor .
  • Results : NPs12a,b and compound 1b exhibited the strongest antioxidant properties . Moreover, NPs12a and carbamate derivative 3b exhibited significant cytotoxic activities . Thus, NPs12a and compound 3b would be considered as promising candidates suitable for further optimization to develop new chemopreventive and chemotherapeutic agents against these types of CRC cell lines .

Anticancer Therapeutics Development

  • Summary of Application : Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate was used for the synthesis of new apoptosis-inducing agents for breast cancer .
  • Methods of Application : The compounds were synthesized and assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines .
  • Results : Twelve compounds showed an interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM . The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability . The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with compound 4 .

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c9-8-5-6-3-1-2-4-7(6)10-8/h5H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGVDKSMUBJBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427999
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine

CAS RN

14770-79-7
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
О Shyyka, M Svyrydenko, M Tupychak… - Вісник Львівського … - publications.lnu.edu.ua
Для синтезу нових заміщених 3-(1, 2, 4-оксадіазол-5-іл)-2-амінотіофенів використано однореакторну мультикомпонентну реакцію Ґевальда. Цей синтетичний протокол …
Number of citations: 0 publications.lnu.edu.ua

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